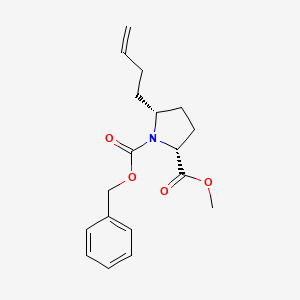
trans-Zeatin-D5 O-glucoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-Zeatin-D5 O-glucoside: is a deuterated form of trans-zeatin O-glucoside, a type of cytokinin. Cytokinins are a class of plant hormones that play a crucial role in promoting cell division, growth, and various developmental processes in plants. The deuterated form, this compound, is often used in scientific research to study the metabolism and function of cytokinins due to its stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-D5 O-glucoside typically involves the incorporation of deuterium atoms into the trans-zeatin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process generally involves the following steps:
Synthesis of trans-Zeatin: The initial step involves the synthesis of trans-zeatin, which can be achieved through the hydroxylation of N6-(2-isopentenyl)adenine.
Deuteration: The trans-zeatin is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents under specific reaction conditions.
Glucosylation: The final step involves the glucosylation of the deuterated trans-zeatin to form this compound. This is typically done using glucosyltransferase enzymes or chemical glucosylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification.
化学反应分析
Types of Reactions: trans-Zeatin-D5 O-glucoside can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: Various substitution reactions can modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may revert it to trans-zeatin.
科学研究应用
trans-Zeatin-D5 O-glucoside is widely used in scientific research due to its stability and traceability. Some of its applications include:
Plant Biology: Studying the role of cytokinins in plant growth and development.
Metabolic Studies: Investigating the metabolism and degradation pathways of cytokinins.
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of cytokinins in plants.
Biotechnology: Developing genetically modified plants with enhanced growth and yield.
作用机制
The mechanism of action of trans-Zeatin-D5 O-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that promotes cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway, such as histidine kinases and response regulators.
相似化合物的比较
cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of atoms.
trans-Zeatin: The non-deuterated form of trans-Zeatin-D5 O-glucoside.
Dihydrozeatin: A hydrogenated form of zeatin with different biological activity.
Uniqueness: this compound is unique due to its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. Its stability and traceability make it a valuable tool in scientific research, distinguishing it from other similar compounds.
属性
分子式 |
C16H23N5O6 |
|---|---|
分子量 |
386.41 g/mol |
IUPAC 名称 |
(3R,4R,5R,6S)-2-[(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13+,16?/m0/s1/i1D3,5D2 |
InChI 键 |
UUPDCCPAOMDMPT-YKLUGGIBSA-N |
手性 SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
规范 SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


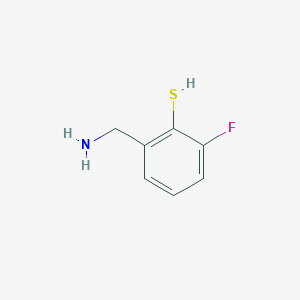
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
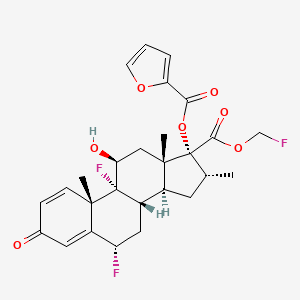
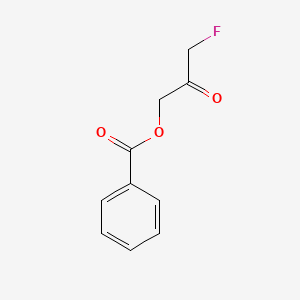
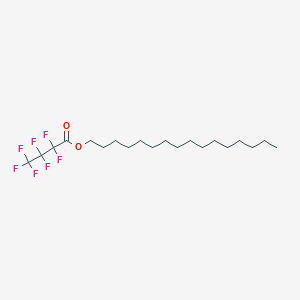
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
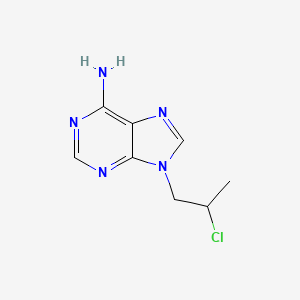
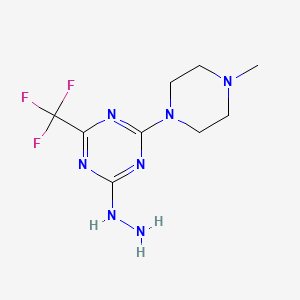
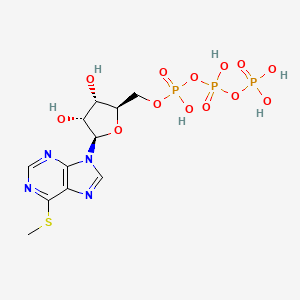
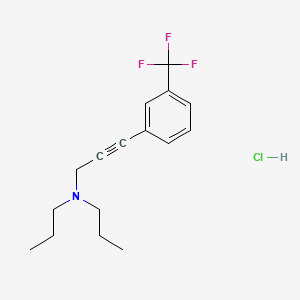

![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)
